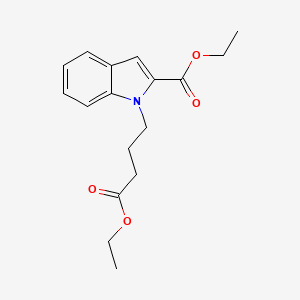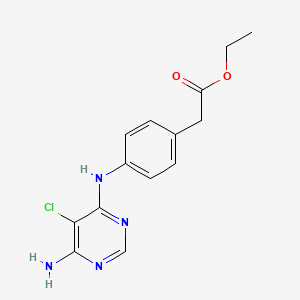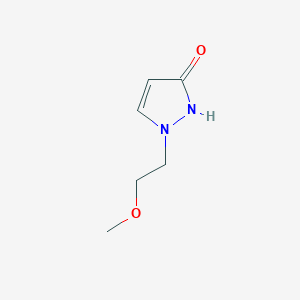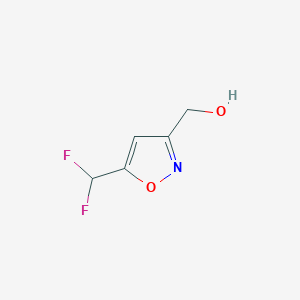![molecular formula C23H19NO4S B13922163 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is a complex organic compound that features a biphenyl sulfonyl group attached to an indole ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid typically involves multiple steps, starting with the formation of the biphenyl sulfonyl group and its subsequent attachment to the indole ring. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of palladium catalysts and specific ligands to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The biphenyl sulfonyl group and indole ring are known to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Biphenyl sulfonyl derivatives: Compounds with similar biphenyl sulfonyl groups.
Uniqueness
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is unique due to its combination of the biphenyl sulfonyl group and indole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H19NO4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-[1-(3-phenylphenyl)sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO4S/c25-23(26)14-13-19-16-24(22-12-5-4-11-21(19)22)29(27,28)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,25,26) |
InChI Key |
PPKUPJLFWCDCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3C=C(C4=CC=CC=C43)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)




![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)






![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
